Regioselective Click Chemistry: Different Outcomes vs. Other para-Substituted Alkynes
In copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, the para-substituent on the phenylacetylene dictates the regioisomeric outcome. While 4-methoxyphenylacetylene and 3-methylphenylacetylene yield exclusively the 2H-triazolylchromene-3-carboxylate product, 1-fluoro-4-prop-2-ynyl-benzene (4-fluorophenylacetylene) yields a mixture of both 2H- and 4H-triazolylchromene-3-carboxylates [1]. This distinct regioisomeric profile can be exploited for generating structural diversity not accessible with other common alkynes.
| Evidence Dimension | Regioisomeric Outcome in CuAAC |
|---|---|
| Target Compound Data | Mixture of 2H- and 4H-triazolylchromene-3-carboxylates |
| Comparator Or Baseline | 4-Methoxyphenylacetylene and 3-methylphenylacetylene: Exclusively 2H-triazolylchromene-3-carboxylates |
| Quantified Difference | Qualitative difference: mixture vs. exclusive single regioisomer |
| Conditions | Cycloaddition with ethyl 2-(azidomethyl)-4H-chromene-3-carboxylates |
Why This Matters
The distinct regioisomeric mixture provides access to a broader or different chemical space in library synthesis, which is critical for hit discovery in medicinal chemistry.
- [1] Kumar A, et al. Synthesis of ethyl 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-4H/2H-chromene-3-carboxylates by cycloaddition. Indian J Chem. 2022;61B:876-882. View Source
